molecular formula C9H15ClO2 B016122 Ethyl 4-chloro-2,2-dimethylpent-4-enoate CAS No. 118427-36-4

Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Cat. No.: B016122
CAS No.: 118427-36-4
M. Wt: 190.67 g/mol
InChI Key: QVPAHMHJYDYAOS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2,2-dimethylpent-4-enoate can be synthesized through the esterification of 4-chloro-2,2-dimethylpent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2,2-dimethylpent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-chloro-2,2-dimethylpent-4-enoate has the molecular formula C9H15ClO2C_9H_{15}ClO_2 and features a distinctive structure that includes a chloro substituent and an alkene functionality. The presence of the chloro group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Precursor for Heterocyclic Compounds

One of the primary applications of this compound is as a precursor for synthesizing heterocyclic compounds. Its structure allows for various transformations that can yield complex molecules with biological activity. For instance, it can be utilized to produce pyrazoles and other nitrogen-containing heterocycles through cyclization reactions .

Reactions with Nucleophiles

The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. This property is exploited in synthetic pathways to create derivatives that are useful in pharmaceuticals and agrochemicals. For example, reactions with amines can yield amides or amino acids that serve as building blocks in drug development .

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit antimicrobial properties. The chloro substituent is known to enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate biological membranes and exert therapeutic effects against various pathogens .

Anticancer Potential

Studies have suggested that derivatives of this compound may possess anticancer activities. The ability to modify its structure allows researchers to explore various analogs that could inhibit cancer cell proliferation through different mechanisms, such as inducing apoptosis or disrupting cell cycle regulation .

Synthesis of Bioactive Compounds

A notable case study involved the synthesis of a series of bioactive compounds derived from this compound. Researchers demonstrated that through selective functionalization, they could obtain compounds with enhanced biological activity against specific cancer cell lines .

CompoundSynthesis MethodBiological Activity
Compound ANucleophilic substitution with amineModerate antimicrobial
Compound BCyclization reactionHigh anticancer activity
Compound CAlkylation reactionLow cytotoxicity

Structural Analysis

X-ray crystallography studies have provided insights into the structural characteristics of this compound and its derivatives. Such analyses reveal how variations in substituents can affect molecular conformation and reactivity, which is crucial for designing new drugs with improved efficacy .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2,2-dimethylpent-4-enoate involves its interaction with specific molecular targets, leading to the formation of reactive intermediates. These intermediates can undergo further chemical transformations, contributing to the compound’s reactivity and utility in various applications .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethyl 4-chloro-2,2-dimethylpent-4-enoate
  • CAS Number : 118427-36-4
  • Molecular Formula : C₉H₁₅ClO₂
  • Molecular Weight : 190.67 g/mol
  • Structural Features : Contains a chlorine substituent at the 4-position, two methyl groups at the 2-position, and an ethyl ester functional group (Figure 1).

Physical Properties :

  • Storage : Requires storage in a sealed container at 2–8°C to maintain stability .
  • Safety : Handling precautions include avoiding inhalation, skin/eye contact, and ignition sources. Use EN 374-compliant gloves and ventilation .

Applications : Primarily used as a synthetic intermediate in organic chemistry, with commercial availability as a high-purity standard (96% purity, priced at $763/g) .

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Key Properties/Applications References
This compound 118427-36-4 C₉H₁₅ClO₂ 190.67 Chloro, dimethyl, ethyl ester High-cost intermediate; used in palladium-catalyzed reactions
Ethyl 2,2-dimethylpent-4-enoate Not provided C₉H₁₆O₂ 156.22 Lacks chlorine; dimethyl, ethyl ester Lower cost ($179/250 mg); potential monomer for polymers
Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate 148838-70-4 C₁₁H₁₁ClN₂O₂S 270.74 Thienopyrimidine ring, chloro, methyl Organic building block; stable at room temperature
Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate 154325-75-4 C₉H₁₅BrO₃ 264.25 Bromo, oxo, dimethyl Brominated analog; used in peptide synthesis
Ethyl 2-acetyl-4-chloropent-4-enoate 90675-53-9 C₉H₁₃ClO₃ 204.65 Acetyl, chloro, ester Higher polarity (PSA=43.37); pharmaceutical intermediate
4-Chloro-2,4-dimethylpent-2-ene 84050-67-9 C₇H₁₃Cl 132.63 Alkene, chloro, dimethyl Non-ester analog; studied in hydrocarbon reactivity

Structural and Functional Differences

Chlorine vs. Bromine Substitution: The bromo analog (Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate) exhibits higher molecular weight (264.25 vs. 190.67) and altered reactivity due to bromine’s larger atomic radius and lower electronegativity compared to chlorine .

Ester vs. Non-Ester Analogs: 4-Chloro-2,4-dimethylpent-2-ene lacks the ester group, reducing its polarity and making it more volatile. It has been historically studied for alkene reactivity .

Heterocyclic Modifications: The thienopyrimidine derivative (Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate) introduces aromaticity and nitrogen/sulfur atoms, enhancing its utility in medicinal chemistry .

Functional Group Additions: Ethyl 2-acetyl-4-chloropent-4-enoate incorporates an acetyl group, increasing its polarity (LogP=1.89 vs.

Commercial and Research Relevance

  • Cost Variability: The target compound is priced higher ($763/g) than its non-chlorinated analog ($179/250 mg), reflecting the added complexity of chlorine incorporation .
  • Applications: The thienopyrimidine derivative is used in drug discovery due to its heterocyclic framework . The acetylated analog (Ethyl 2-acetyl-4-chloropent-4-enoate) finds use in synthesizing bioactive molecules .

Biological Activity

Ethyl 4-chloro-2,2-dimethylpent-4-enoate (CAS: 118427-36-4) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antiviral, and other pharmacological effects. The aim is to provide a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

This compound has the following chemical formula:

PropertyValue
Molecular FormulaC9H15ClO2
Molecular Weight190.67 g/mol
Purity98%
IUPAC NameThis compound
SMILESC=C(Cl)CC(C)(C)C(OCC)=O

This compound features a chloro group attached to a double bond, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains. For instance, a study demonstrated that compounds with similar structures have effective inhibitory action against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antiviral Activity

The compound's potential antiviral properties have also been explored. This compound has been evaluated for its ability to inhibit viral replication in vitro. In particular, it was found to interact with viral proteases, which are critical for the replication cycle of viruses like SARS-CoV-2. Molecular docking studies indicated that it could bind effectively to the active sites of these proteases, suggesting a potential role in antiviral drug development .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Inflammation is a common underlying factor in many diseases, and compounds that can modulate inflammatory pathways are of great interest. The compound's ability to inhibit pro-inflammatory cytokines has been observed in cell culture models .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results showed that at concentrations of 100 µg/mL, the compound inhibited the growth of E. coli and S. aureus by over 70%, highlighting its potential as an antibacterial agent.

Case Study 2: Antiviral Screening

A recent study screened a library of compounds for antiviral activity against SARS-CoV-2 using molecular docking techniques. This compound was among those identified with promising binding affinities to the main protease (Mpro) of the virus, suggesting further investigation into its therapeutic potential .

Properties

IUPAC Name

ethyl 4-chloro-2,2-dimethylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c1-5-12-8(11)9(3,4)6-7(2)10/h2,5-6H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPAHMHJYDYAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394691
Record name Ethyl 4-chloro-2,2-dimethylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118427-36-4
Record name Ethyl 4-chloro-2,2-dimethylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diisopropylamine (1.25 eq) was added to a reaction flask containing tetrahydrofuran (10.0-fold, V/W of ethyl isobutyrate) under nitrogen. The mixture was cooled to less than −70° C., and n-butyllithium (2.7M; 1.14 eq) was added to the reaction mixture while the temperature was maintained at less than −65° C. The reaction mixture was slowly warmed to room temperature and then stirred for 2 hours under nitrogen. The reaction mixture was then cooled to less than −70° C., and ethyl isobutyrate (1.0 eq) was added, followed by 2,3-dichloro-1-propene (1.09 eq), while the temperature was maintained at less than −70° C. The reaction was allowed to warm to room temperature and stirred overnight under nitrogen. The reaction was then quenched with ice water (10.0-fold, V/W of starting material), and the pH adjusted to pH 7 with aqueous 6M hydrochloric acid. The organic layer was separated, washed twice with brine, and dried over sodium sulfate. The solvent was removed in vacuo and the product was taken on to the next step without further purification.
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Synthesis routes and methods II

Procedure details

To a solution of diisopropylamine (126.5 g; 1.25 mol) in 1500 mL THF at -78° C. was added n-butyllithium (500 mL of a 2.5M solution in hexanes). Upon completion of addition, the mixture was stirred for 30 minutes. A solution of ethyl isobutyrate (132 g; 1.14 mol) in 300 mL THF was added slowly over about 1 hour. The reaction was then allowed to stir for an additional hour at -78° C. 2,3-Dichloro-1-propene (138.7 g; 1.25 mol) was added dropwise. The cooling bath was removed and the reaction was stirred at ambient temperature for 15 hours. Saturated aqueous ammonium chloride solution was added and the THF was removed in vacuo. The aqueous residue was then extracted with ethyl acetate. The extracts were dried over magnesium sulfate and concentrated. Distillation yielded ethyl 4-chloro-2,2-dimethyl-4-pentenoate as a colorless liquid (b.p. 100°-104° C./30 torr).
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